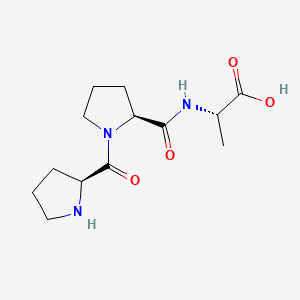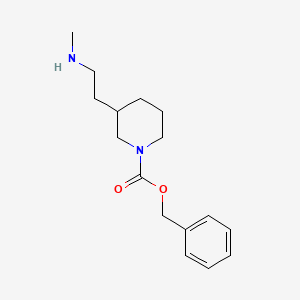
3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol is an organic compound that features both an isopropylamino group and a thiophene ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing sulfur.
Functionalization: The thiophene ring is functionalized to introduce the propan-1-ol moiety.
Amine Introduction: The isopropylamino group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to speed up the reaction.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as distillation or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the alcohol group.
Substitution: The isopropylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Thiophene-3-ylpropanone.
Reduction: Thiophene-3-ylpropanamine.
Substitution: Depending on the nucleophile used, various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol would depend on its specific biological target. Generally, compounds with similar structures may:
Bind to Receptors: Interact with specific receptors in the body.
Inhibit Enzymes: Inhibit the activity of certain enzymes.
Modulate Pathways: Affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)-3-(thiophen-3-yl)propan-1-ol
- 3-(Methylamino)-3-(thiophen-3-yl)propan-1-ol
- 3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol
Uniqueness
3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol is unique due to the presence of the isopropylamino group, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H17NOS |
|---|---|
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
3-(propan-2-ylamino)-3-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-8(2)11-10(3-5-12)9-4-6-13-7-9/h4,6-8,10-12H,3,5H2,1-2H3 |
Clé InChI |
HEFHRURDJGUKDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CCO)C1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Butyl-1-[2-(triethylgermyl)ethyl]germolane](/img/structure/B13968955.png)










